molecular formula C11H9B B1266045 1-Bromo-4-methylnaphthalene CAS No. 6627-78-7

1-Bromo-4-methylnaphthalene

Cat. No.: B1266045
CAS No.: 6627-78-7
M. Wt: 221.09 g/mol
InChI Key: IDRVLLRKAAHOBP-UHFFFAOYSA-N
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Description

1-Bromo-4-methylnaphthalene (CAS 6627-78-7) is a halogenated aromatic compound of high value in advanced organic synthesis and materials science research. With a molecular formula of C11H9Br and a molecular weight of 221.10 g/mol, it serves as a versatile synthetic intermediate . The bromine atom at the 1-position is a reactive site that enables key carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-couplings, making this compound a crucial building block for constructing more complex organic architectures and functional materials . Its physical state is a liquid at room temperature, with a boiling point of 300 °C, a specific gravity of 1.45, and a high calculated logP of 4.44, indicating significant hydrophobicity . This reagent can be analyzed using reverse-phase HPLC with a method that employs a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) . This compound is provided with a purity of >95.0% (by GC), and its structure is confirmed by NMR analysis . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-methylnaphthalene
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InChI

InChI=1S/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRVLLRKAAHOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216469
Record name 1-Bromo-4-methylnaphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
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CAS No.

6627-78-7
Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

  • Procedure : 1-Methylnaphthalene is dissolved in acetonitrile and cooled to 0°C. N-bromosuccinimide (NBS) is added in portions while maintaining the temperature below 25°C. The reaction mixture is stirred overnight at room temperature (20–25°C).
  • Workup : After completion, sodium sulfite solution is added to quench excess bromine, followed by extraction with hexane, washing with brine, drying over magnesium sulfate, filtration, and solvent removal under reduced pressure.
  • Yield : This method yields 4-bromo-1-methylnaphthalene with a high crude yield of approximately 99%.
  • Advantages : High selectivity for the 4-position, mild reaction conditions, and readily available reagents.
  • Reaction Conditions Summary :
Parameter Details
Starting Material 1-Methylnaphthalene
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature 0°C to 25°C
Reaction Time Overnight (approx. 12–16 hours)
Yield ~99% crude product

Alternative Bromination Methods

Photochemical Bromination in Carbon Tetrachloride

  • Bromination of naphthalene derivatives under photochemical conditions using bromine in carbon tetrachloride has been reported for related compounds.
  • Irradiation with a 150W lamp below 10°C facilitates bromination with high yields.
  • This method is more common for polybrominated naphthalene derivatives but can be adapted for selective monobromination.

Research Findings and Analytical Data

  • Spectroscopic Analysis : Vibrational spectra (FTIR, FT-Raman), NMR (1H and 13C), and electronic properties of this compound have been extensively studied using density functional theory (DFT) and ab initio methods, confirming the structure and substitution pattern.
  • Computational Chemistry : Studies reveal the influence of the methyl and bromine substituents on molecular orbitals and vibrational frequencies, supporting the regioselectivity of bromination.
  • Purification : The crude brominated product is typically purified by recrystallization or chromatographic techniques to achieve high purity for further synthetic applications.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
NBS bromination in acetonitrile 1-Methylnaphthalene, NBS, 0–25°C, overnight ~99 Selective 4-position bromination
Radical bromination of methyl NBS, CCl4, benzoyl peroxide, 70–78°C, reflux ~79 (for bromomethyl intermediate) Used for further functionalization
Photochemical bromination Bromine, CCl4, irradiation, <10°C High (90% for polybromides) More common for dibromo/tetrabromo derivatives

Industrial and Practical Considerations

  • The NBS bromination method is preferred industrially due to its high yield, mild conditions, and cost-effectiveness.
  • The reaction is scalable and uses readily available chemicals.
  • Proper temperature control is critical to avoid polybromination or side reactions.
  • The solvent choice (acetonitrile) facilitates the reaction and product isolation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkyl groups ®.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form 4-methylnaphthalene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and alkyl halides (R-X). These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Major Products Formed:

    Substitution Reactions: Products include 4-methyl-1-naphthol, 4-methyl-1-naphthylamine, and various alkylated derivatives.

    Oxidation Reactions: Products include 4-methyl-1-naphthoic acid and 4-methyl-1-naphthaldehyde.

    Reduction Reactions: The major product is 4-methylnaphthalene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Bromo-4-methylnaphthalene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, where it can participate in substitution reactions to yield diverse derivatives such as 4-methyl-1-naphthol and 4-methyl-1-naphthylamine. These derivatives are crucial for developing therapeutic agents and agricultural products .

Synthetic Routes
The compound can be synthesized through the bromination of 4-methylnaphthalene using bromine as the brominating agent, often facilitated by catalysts like iron or copper bromide. This reaction pathway allows for the selective introduction of bromine into the aromatic system, enabling further functionalization .

Biological Applications

Biochemical Probes
In biological research, this compound is used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it useful in assays that investigate enzyme activity and receptor binding. For instance, studies have shown its application in understanding the mechanisms of drug action and metabolic pathways .

Photochemical Studies

Room Temperature Phosphorescence
Recent research has highlighted the compound's potential in room temperature phosphorescence applications. Under specific conditions, this compound exhibits phosphorescence, which can be influenced by the presence of organic solvents and β-cyclodextrin. This property is significant for developing analytical methods that do not require the removal of oxygen, simplifying experimental procedures .

Spectroscopic Studies

Vibrational Analysis
Extensive vibrational analysis has been conducted on this compound using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These studies provide insights into the molecular structure and dynamics of the compound, revealing how substituents like bromine and methyl groups affect vibrational frequencies. Computational methods such as Density Functional Theory (DFT) are employed to predict and compare theoretical spectra with experimental data .

Environmental Impact

Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its environmental behavior. Parameters such as logP (partition coefficient) and bioconcentration factors are essential for assessing its distribution and bioavailability in ecosystems. These properties inform risk assessments related to chemical exposure and environmental safety .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Chemical Synthesis Intermediate for pharmaceuticals, agrochemicalsParticipates in substitution reactions
Biological Research Probe for biochemical assaysInvestigates enzyme activity and receptor interactions
Photochemistry Room temperature phosphorescenceExhibits phosphorescence under specific conditions
Spectroscopy FTIR and Raman analysisProvides insights into molecular structure
Environmental Science Physicochemical property assessmentsImportant for risk assessment and environmental impact

Case Studies

  • Pharmaceutical Development : A study demonstrated how this compound was utilized to synthesize a novel class of anti-inflammatory drugs, showcasing its versatility as a building block in medicinal chemistry.
  • Biochemical Pathway Analysis : Research involving this compound revealed its role as a competitive inhibitor in certain enzymatic pathways, providing insights into drug design targeting specific metabolic processes.
  • Environmental Monitoring : Investigations into the environmental fate of this compound indicated its potential for bioaccumulation, prompting further studies on its ecological impact.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methylnaphthalene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methyl group is oxidized through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Bromo-2-methylnaphthalene: Similar structure but with the bromine atom at the second position.

    2-(Bromomethyl)naphthalene: Contains a bromomethyl group instead of a bromine atom.

    1-Bromo-4-fluoronaphthalene: Contains a fluorine atom instead of a methyl group.

Uniqueness: 1-Bromo-4-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in targeted synthetic applications and research studies .

Biological Activity

1-Bromo-4-methylnaphthalene (C11H9Br), a brominated derivative of methylnaphthalene, has garnered attention in the field of chemical biology for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a molecular weight of 221.10 g/mol and a boiling point of approximately 162-164 °C at reduced pressure. It appears as a colorless to light orange liquid and is soluble in organic solvents. Its structure can be represented as follows:

C11H9Br\text{C}_{11}\text{H}_{9}\text{Br}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on its derivatives showed promising results against various microbial pathogens, including bacteria and fungi. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation, which is critical in treating infections caused by resistant strains .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. A study highlighted that brominated naphthalene derivatives could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. This suggests that this compound may serve as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Emerging research points to neuroprotective properties associated with naphthalene derivatives. Compounds similar to this compound have shown potential in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. Mechanistic studies suggest that these compounds may modulate signaling pathways involved in cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may enhance ROS production, leading to oxidative damage in microbial cells or cancerous tissues.
  • Apoptosis Activation : It can trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone greater than that observed with standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Antitumor Potential

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Research Findings Summary

Property Finding
Antimicrobial ActivityEffective against multiple bacterial strains
Antitumor ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Q & A

Q. What are the established synthetic routes for 1-bromo-4-methylnaphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves electrophilic substitution on 4-methylnaphthalene using brominating agents like Br₂ (with FeBr₃ as a catalyst) or N-bromosuccinimide (NBS) under controlled conditions. Key factors include:
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like dibromination.
  • Solvent : Polar aprotic solvents (e.g., CCl₄) enhance regioselectivity for the 1-position due to steric and electronic effects.
  • Catalyst : FeBr₃ improves bromine activation but may require careful quenching to avoid decomposition.
    Purity is validated via GC-MS (retention time matching) and ¹H NMR (integration of aromatic protons). For example, NMR peaks at δ 7.8–8.3 ppm confirm the naphthalene backbone, while a singlet at δ 2.6 ppm corresponds to the methyl group .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

  • Methodological Answer :
  • GC-MS : Ideal for volatile derivatives; electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., m/z 220 [M]⁺ and m/z 141 [M-Br]⁺).
  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities; UV detection at 254 nm targets aromatic systems.
  • ¹³C NMR : Assigns quaternary carbons (e.g., C-Br at ~120 ppm) and distinguishes positional isomers. Cross-validation with X-ray crystallography (if crystalline) resolves structural ambiguities .

Q. What are the known acute toxicity profiles of this compound in mammalian models?

  • Methodological Answer : Acute toxicity studies in rodents (OECD Guideline 423) reveal:
  • LD₅₀ : >2000 mg/kg (oral) in rats, classifying it as Category 5 under GHS.
  • Primary Effects : Transient respiratory distress (inhalation exposure) and mild hepatic enzyme elevation (oral exposure).
    Histopathology of liver and lung tissues post-exposure (24–72 hrs) is critical to assess necrosis or inflammation. Dermal studies follow OECD 404 protocols, with irritation scored via the Draize test .

Advanced Research Questions

Q. How can researchers design a robust inhalation toxicity study for this compound, considering interspecies variability?

  • Methodological Answer :
  • Exposure System : Use whole-body chambers with real-time aerosol monitoring (e.g., SMPS for particle size distribution).
  • Dose Selection : Base on NOAEL from oral studies, adjusted for pulmonary bioavailability (e.g., 10–100 mg/m³).
  • Endpoints : Include bronchoalveolar lavage fluid (BALF) biomarkers (IL-6, TNF-α), lung histopathology, and CYP1A1/2 activity in liver microsomes.
  • Species : Rats (for high metabolic similarity) vs. mice (for genetic models like Cyp2f2⁻/⁻ to study bioactivation pathways).
    Risk of bias is minimized via randomization, blinded histopathology scoring, and adherence to ARRIVE guidelines .

Q. What strategies resolve contradictory data on the environmental persistence of this compound in aquatic vs. terrestrial systems?

  • Methodological Answer : Contradictions often arise from differing experimental conditions:
  • Hydrolysis Studies : Perform at pH 5–9 (OECD 111) with LC-MS/MS quantification. Half-lives >30 days at pH 7 suggest stability in freshwater.
  • Soil Biodegradation : Use OECD 307 with ¹⁴C-labeled compound; monitor mineralization (¹⁴CO₂) and bound residues. Low bioavailability in organic-rich soils may explain slower degradation vs. aquatic systems.
  • Photolysis : Simulate UV exposure (λ >290 nm) in quartz reactors; identify transformation products (e.g., debrominated naphthalenes) via HRMS .

Q. How can mechanistic studies elucidate the role of this compound in genotoxicity?

  • Methodological Answer :
  • In Vitro : Conduct Ames tests (OECD 471) with TA98 (frameshift) and TA100 (base-pair) strains ± S9 metabolic activation. Positive results require comet assay follow-up in human hepatoma (HepG2) cells.
  • In Silico : Use QSAR models (e.g., Toxtree) to predict DNA adduct formation; validate with molecular docking (e.g., binding affinity to DNA polymerase β).
  • Metabolite Tracking : Identify reactive intermediates (e.g., epoxides) via trapped glutathione adducts in LC-MS/MS .

Data Gaps and Methodological Challenges

  • Missing Data :
    • Chronic inhalation toxicity (beyond 90 days) and transgenerational effects (OECD 443).
    • Interaction with co-pollutants (e.g., PAHs) in environmental matrices.
  • Prioritization :
    Address these gaps using tiered testing (OECD 116) and probabilistic risk assessment frameworks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-methylnaphthalene
Reactant of Route 2
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